2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2-chlorophenyl)acetamide 2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2-chlorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1185157-53-2
VCID: VC5427733
InChI: InChI=1S/C26H31ClN4OS/c1-25(2,3)19-11-9-18(10-12-19)23-24(30-26(29-23)13-15-31(4)16-14-26)33-17-22(32)28-21-8-6-5-7-20(21)27/h5-12H,13-17H2,1-4H3,(H,28,32)
SMILES: CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)C)N=C2SCC(=O)NC4=CC=CC=C4Cl
Molecular Formula: C26H31ClN4OS
Molecular Weight: 483.07

2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2-chlorophenyl)acetamide

CAS No.: 1185157-53-2

Cat. No.: VC5427733

Molecular Formula: C26H31ClN4OS

Molecular Weight: 483.07

* For research use only. Not for human or veterinary use.

2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2-chlorophenyl)acetamide - 1185157-53-2

Specification

CAS No. 1185157-53-2
Molecular Formula C26H31ClN4OS
Molecular Weight 483.07
IUPAC Name 2-[[2-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide
Standard InChI InChI=1S/C26H31ClN4OS/c1-25(2,3)19-11-9-18(10-12-19)23-24(30-26(29-23)13-15-31(4)16-14-26)33-17-22(32)28-21-8-6-5-7-20(21)27/h5-12H,13-17H2,1-4H3,(H,28,32)
Standard InChI Key ZONUKBVRIIFWIS-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)C)N=C2SCC(=O)NC4=CC=CC=C4Cl

Introduction

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step reactions, typically beginning with the construction of the triazaspiro core. A representative pathway includes:

  • Core Formation: Cyclization of methylamine derivatives with ketones or aldehydes under basic conditions to form the spirocyclic structure.

  • Substituent Introduction:

    • The 4-tert-butylphenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, leveraging palladium catalysts.

    • The sulfanyl-acetamide moiety is appended through thiol-ene click chemistry or nucleophilic displacement reactions .

Industrial-Scale Production

Industrial methods prioritize yield and purity through:

  • Continuous Flow Reactors: To maintain precise temperature and mixing conditions during cyclization.

  • Catalytic Systems: Palladium-based catalysts for efficient cross-coupling reactions, reducing byproduct formation.

Biological Activity and Mechanism

Pharmacological Targets

The compound’s design suggests interactions with enzymes or receptors:

  • Enzyme Inhibition: The spirocyclic core and tert-butylphenyl group may bind to hydrophobic pockets in kinases or proteases, inhibiting activity.

  • Receptor Modulation: The 2-chlorophenyl-acetamide chain could target G-protein-coupled receptors (GPCRs), such as serotonin or dopamine receptors.

Comparative Analysis with Analogues

FeatureTarget CompoundTeriflunomideCresol Derivatives
Core StructureTriazaspiro[4.5]decadieneTriazaspiro[4.5]decadienePhenolic ring
Key Substituent4-tert-ButylphenylTrifluoromethylphenylHydroxyl group
BioavailabilityHigh (logP ~4.5) Moderate (logP ~3.8)Low (logP ~2.1)
Therapeutic AreaOncology/InflammationAutoimmune diseasesDisinfectants

The tert-butyl group in the target compound enhances lipophilicity compared to teriflunomide, potentially improving blood-brain barrier penetration .

Stability and Reactivity

Degradation Pathways

  • Oxidation: The sulfanyl group oxidizes to sulfoxides or sulfones under acidic conditions (e.g., H2O2).

  • Hydrolysis: The acetamide bond is susceptible to enzymatic cleavage by esterases or proteases.

Future Directions

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.

  • Structural Optimization: Modify the tert-butyl group to balance lipophilicity and solubility.

  • Target Identification: High-throughput screening to identify precise molecular targets.

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